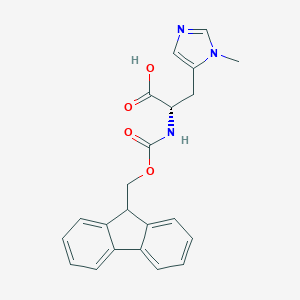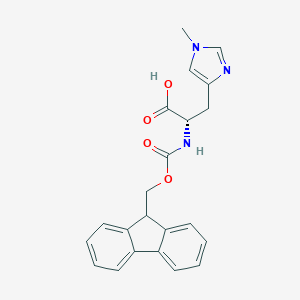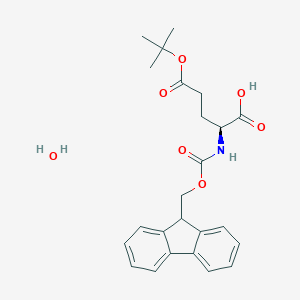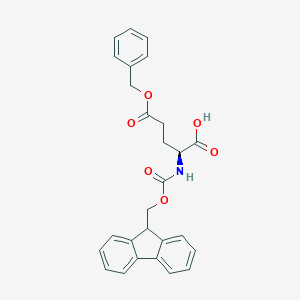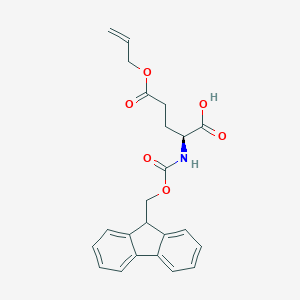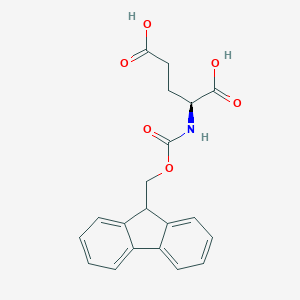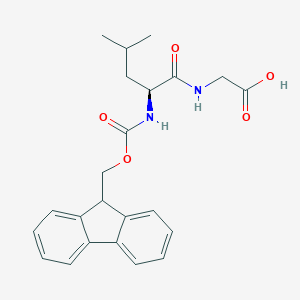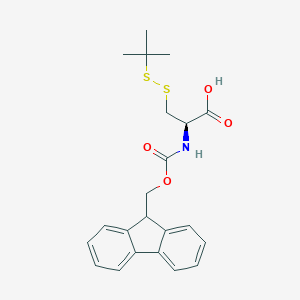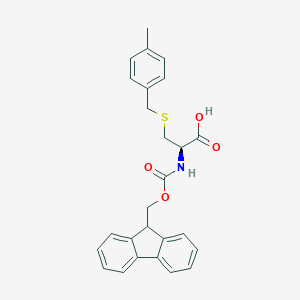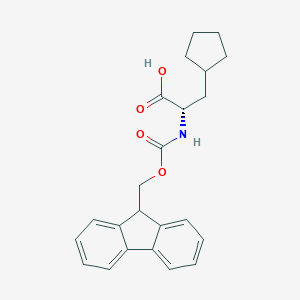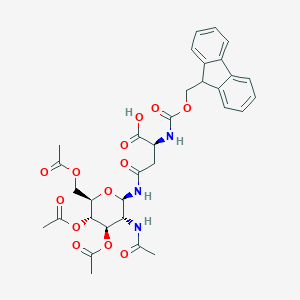
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
描述
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a complex chemical compound that belongs to the family of glycopeptides. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an asparagine (Asn) residue, and a tris-acetylated N-acetylglucosamine (GlcNAc) moiety. The compound is often used in the synthesis of glycopeptides and glycoproteins, which are essential in various biological processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:
Protection of Asparagine: The asparagine residue is protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Glycosylation: The protected asparagine is then glycosylated with a tris-acetylated N-acetylglucosamine (GlcNAc) donor. This step often requires the use of a glycosylation catalyst, such as silver triflate (AgOTf), and a suitable solvent, such as dichloromethane (DCM).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base, such as piperidine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base, such as piperidine.
Glycosylation: Addition of sugar moieties to the asparagine residue.
Acetylation/Deacetylation: Modification of the acetyl groups on the GlcNAc moiety.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Glycosylation: Silver triflate (AgOTf) in dichloromethane (DCM).
Acetylation: Acetic anhydride in pyridine.
Major Products
The major products formed from these reactions include deprotected glycopeptides, glycosylated asparagine derivatives, and acetylated or deacetylated GlcNAc moieties.
科学研究应用
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex glycopeptides and glycoproteins for studying protein-carbohydrate interactions.
Biology: Employed in the investigation of glycosylation processes and their role in cellular functions.
Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.
Industry: Applied in the production of biopharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH involves its incorporation into glycopeptides and glycoproteins. The compound interacts with specific enzymes and receptors, influencing various biological processes. The tris-acetylated N-acetylglucosamine moiety plays a crucial role in modulating protein-carbohydrate interactions, which are essential for cell signaling, immune response, and other cellular functions.
相似化合物的比较
Similar Compounds
Fmoc-L-Asn(GlcNAc-beta)-OH: Similar structure but without the acetyl groups on the GlcNAc moiety.
Fmoc-L-Asn(GlcNAc(Ac)2-beta)-OH: Contains two acetyl groups instead of three.
Fmoc-L-Asn(GlcNAc(Ac)4-beta)-OH: Contains four acetyl groups instead of three.
Uniqueness
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is unique due to its specific tris-acetylated N-acetylglucosamine moiety, which provides distinct properties in terms of stability, solubility, and reactivity. This uniqueness makes it particularly valuable in the synthesis of glycopeptides and glycoproteins with specific biological functions.
属性
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACISSHGAAMLK-MJCYOTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442309 | |
| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131287-39-3 | |
| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
